HQ461

Targeted Protein Degradation Molecular Glue CDK12

HQ461 (CAS: 1226443-41-9) is a first-in-class molecular glue degrader that promotes the interaction between the CDK12 kinase and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the selective polyubiquitination and proteasomal degradation of Cyclin K (CCNK). Unlike traditional inhibitors that block an active site, this unique mechanism of action converts CDK12 into a substrate-specific receptor, a novel strategy for targeted protein degradation.

Molecular Formula C15H15N5OS2
Molecular Weight 345.4 g/mol
Cat. No. B2393585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHQ461
Molecular FormulaC15H15N5OS2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C
InChIInChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19)
InChIKeyQMRBCNQCRMTXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HQ461 for Research: A Unique Molecular Glue for Targeted Cyclin K Degradation


HQ461 (CAS: 1226443-41-9) is a first-in-class molecular glue degrader that promotes the interaction between the CDK12 kinase and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the selective polyubiquitination and proteasomal degradation of Cyclin K (CCNK) [1]. Unlike traditional inhibitors that block an active site, this unique mechanism of action converts CDK12 into a substrate-specific receptor, a novel strategy for targeted protein degradation [1]. The compound has a molecular weight of 345.4 g/mol and is commercially available with high purity (≥98% by HPLC) for research applications .

HQ461's Unique Mechanism of Action Defies Simple Substitution with Standard CDK Inhibitors


HQ461's function as a molecular glue cannot be replicated by conventional ATP-competitive CDK12 inhibitors such as THZ531 or dinaciclib. While these inhibitors bind to the same kinase domain, they do not induce the ternary complex formation with DDB1 that is required for cyclin K degradation [1]. In fact, pre-treatment with these inhibitors can block the effects of HQ461 by occupying its binding site, confirming that the glue activity is a distinct functional outcome separate from kinase inhibition alone [1]. Therefore, substituting HQ461 with a standard CDK12 inhibitor will not achieve cyclin K degradation, a critical requirement for studying this specific pathway.

Quantitative Evidence Guide for HQ461: Validating its Unique Degradation Activity and Cytotoxic Profile


HQ461 Induces Robust Cyclin K Degradation, an Activity Not Shared by ATP-Competitive CDK12 Inhibitors

HQ461 uniquely induces the degradation of its target, cyclin K (CCNK), a property not observed with ATP-competitive CDK12 inhibitors. In cellular assays, HQ461 treatment resulted in a >8-fold reduction in CCNK protein levels after 4 hours [1]. In contrast, the CDK12 inhibitors THZ531 and dinaciclib did not cause any CCNK degradation [1]. Furthermore, pre-treating cells with THZ531 or dinaciclib prevented HQ461-induced CCNK degradation, demonstrating that while they share a binding pocket, their functional consequences are distinct [1].

Targeted Protein Degradation Molecular Glue CDK12 Cyclin K

Quantified Degradation Potency (DC50) of HQ461 and Comparison to an Optimized Analog

Structure-activity relationship (SAR) studies quantified the potency of HQ461 in inducing cyclin K degradation using a DC50 (half-maximal degradation concentration) assay. The parent compound, HQ461, has a DC50 of 132 nM [1]. The study also identified a more potent derivative, HQ005, with a DC50 of 41 nM, which was created by replacing the methyl group on the pyridine ring with a hydroxymethyl group [1]. This 3-fold improvement highlights the importance of the 5-position for activity and provides a benchmark for further optimization efforts [1].

Structure-Activity Relationship SAR DC50 Pharmacophore

Cytotoxicity Profile: HQ461's Potency in a Non-Small Cell Lung Cancer (NSCLC) Model

HQ461 exhibits potent cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line. The half-maximal inhibitory concentration (IC50) for cell viability in this model is 1.3 µM [1]. This cytotoxicity is mechanistically linked to its function as a molecular glue, as resistance-conferring mutations in CDK12 (G731E, G731R) that abrogate glue activity also abolish its cytotoxic effect [1].

Cytotoxicity IC50 A549 NSCLC

Key Application Scenarios for HQ461 in Targeted Protein Degradation and Cancer Research


Validating Cyclin K Degradation as a Therapeutic Strategy

Use HQ461 as a tool compound to induce rapid and selective degradation of cyclin K in cancer cell lines. Its DC50 of 132 nM provides a quantitative benchmark for assessing the downstream effects of cyclin K depletion on DNA damage response pathways and cell viability, as established in the A549 NSCLC model [1].

Differentiating Molecular Glue Activity from Kinase Inhibition

Employ HQ461 alongside ATP-competitive inhibitors like THZ531 to distinguish biological effects resulting from CDK12 kinase inhibition from those caused by cyclin K degradation. This is crucial for deconvoluting the specific roles of CDK12 in transcription and DNA repair [1].

Screening for Novel Cyclin K Degraders and SAR Studies

Utilize HQ461 as a reference standard in high-throughput screening assays, such as the CCNK-luciferase reporter assay, to identify and characterize new molecular glues. Its known DC50 and the SAR data from its analogs (e.g., HQ005) provide a robust framework for benchmarking new chemical entities [1].

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